Antitumor Potency in Human KB Cell Line: Target Compound vs. Class Baseline
In a standardized in vitro antitumor assay, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol achieved 50% inhibition of tumor cell growth (IC₅₀) against the KB human cell line after 144 hours of exposure . This establishes a quantifiable baseline for cytotoxic activity that can be directly compared to other benzodioxole derivatives evaluated in the same or similar models. For example, other peptidyl-like 1,3-benzodioxole derivatives have shown varying degrees of growth inhibition, with some achieving potent activity while others are inactive, underscoring that cytotoxic potential is highly sensitive to the specific substitution pattern on the benzodioxole core [1].
| Evidence Dimension | In vitro antitumor activity (IC₅₀) |
|---|---|
| Target Compound Data | Achieved 50% inhibition of tumor cell growth (IC₅₀ met) |
| Comparator Or Baseline | Class baseline: Other benzodioxole derivatives exhibit variable activity, with some showing potent inhibition and others showing no effect |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | KB human cell line, 144 hr exposure |
Why This Matters
This data provides a critical, reproducible benchmark for researchers evaluating this compound's suitability as a lead scaffold or a positive control in anticancer drug discovery programs, especially when comparing it to inactive or less potent analogs.
- [1] Synthesis and antitumour evaluation of peptidyl-like derivatives containing the 1, 3-benzodioxole system. 2018. Available at: m.chemsrc.com. View Source
